4-Heptyl-5-(heptylimino)-1,2,4-dithiazolidin-3-one
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Overview
Description
4-Heptyl-5-(heptylimino)-1,2,4-dithiazolidin-3-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dithiazolidinone ring, which is a five-membered ring containing two sulfur atoms and one nitrogen atom. The heptyl and heptylimino groups attached to the ring contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptyl-5-(heptylimino)-1,2,4-dithiazolidin-3-one typically involves the reaction of heptylamine with carbon disulfide and an appropriate aldehyde or ketone. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the dithiazolidinone ring. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Heptyl-5-(heptylimino)-1,2,4-dithiazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The heptyl and heptylimino groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with LiAlH4 can produce thiols.
Scientific Research Applications
4-Heptyl-5-(heptylimino)-1,2,4-dithiazolidin-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Heptyl-5-(heptylimino)-1,2,4-dithiazolidin-3-one involves its interaction with specific molecular targets. The dithiazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The heptyl and heptylimino groups may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The exact pathways and molecular targets involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 4-Heptyl-5-(methoxymethyl)-1,2-dihydropyrazol-3-one
- 4-Heptyl-5-(9-hydroxy-nonyl)-cyclopentane-1,3-dicarboxylic acid dimethyl ester
- 4-Heptyl-resorcinol
Uniqueness
4-Heptyl-5-(heptylimino)-1,2,4-dithiazolidin-3-one is unique due to its dithiazolidinone ring structure, which is not commonly found in other similar compounds
Properties
CAS No. |
5338-85-2 |
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Molecular Formula |
C16H30N2OS2 |
Molecular Weight |
330.6 g/mol |
IUPAC Name |
4-heptyl-5-heptylimino-1,2,4-dithiazolidin-3-one |
InChI |
InChI=1S/C16H30N2OS2/c1-3-5-7-9-11-13-17-15-18(16(19)21-20-15)14-12-10-8-6-4-2/h3-14H2,1-2H3 |
InChI Key |
NOZPXJROUSNKIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN=C1N(C(=O)SS1)CCCCCCC |
Origin of Product |
United States |
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